molecular formula C13H18N2O2 B1386107 2-[(Cyclohexylmethyl)amino]isonicotinic acid CAS No. 1096303-55-7

2-[(Cyclohexylmethyl)amino]isonicotinic acid

Cat. No.: B1386107
CAS No.: 1096303-55-7
M. Wt: 234.29 g/mol
InChI Key: QYPYRWIEOXAEHX-UHFFFAOYSA-N
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Description

“2-[(Cyclohexylmethyl)amino]isonicotinic acid” is an organic compound with the formula C₁₃H₁₈N₂O₂ . It is a derivative of isonicotinic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C₁₃H₁₈N₂O₂ . The molecular weight is 234.3 g/mol .


Physical and Chemical Properties Analysis

“this compound” is a white solid that is soluble in water .

Safety and Hazards

“2-[(Cyclohexylmethyl)amino]isonicotinic acid” is classified as an irritant . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Cellular Effects

2-[(Cyclohexylmethyl)amino]isonicotinic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of isonicotinic acid have been reported to induce systemic acquired resistance, a defense mechanism against pathogens . In mammalian cells, it may influence pathways related to immune responses and metabolic regulation. The compound’s impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing immune responses or improving metabolic functions. At high doses, it may cause toxic or adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in amino acid and nucleotide metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of the compound within tissues can also influence its overall effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.

Properties

IUPAC Name

2-(cyclohexylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPYRWIEOXAEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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